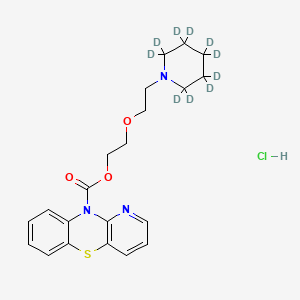
Pipazetate-d10 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pipazetate-d10 Hydrochloride is a deuterated form of Pipazetate Hydrochloride, a compound primarily used as an antitussive agent, meaning it is employed to suppress coughing. It is a 1-aza phenothiazine derivative that acts centrally on the medullary cough center .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pipazetate-d10 Hydrochloride involves the reaction of 1-azaphenothiazine with phosgene to form 1-azaphenothiazine-10-carbonyl chloride. This intermediate is then reacted with 2-(2-piperidyl)ethoxyethanol to yield Pipazetate . The reaction typically requires the presence of pyridine or pyridine derivatives as catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature and solvent choice, to maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Pipazetate-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenothiazine ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pipazetate-d10 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry due to its deuterated form.
Biology: Studied for its interactions with sigma-1 receptors and its potential neuroprotective effects.
Medicine: Investigated for its antitussive properties and potential use in treating respiratory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a model compound in drug synthesis.
Mécanisme D'action
Pipazetate-d10 Hydrochloride acts centrally on the medullary cough center in the brain. It binds to sigma-1 receptors with an IC50 value of 190 nM, which modulates the cough reflex . Additionally, it has local anesthetic properties and can produce seizures in large doses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prothipendyl: Another 1-aza phenothiazine derivative used as an antipsychotic.
Isothipendyl: A phenothiazine derivative used as an antihistamine.
Uniqueness
Pipazetate-d10 Hydrochloride is unique due to its deuterated form, which makes it particularly useful in analytical chemistry as a stable isotope-labeled standard. Its specific binding to sigma-1 receptors also distinguishes it from other phenothiazine derivatives .
Propriétés
Formule moléculaire |
C21H26ClN3O3S |
|---|---|
Poids moléculaire |
446.0 g/mol |
Nom IUPAC |
2-[2-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)ethoxy]ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H25N3O3S.ClH/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24;/h2-3,6-10H,1,4-5,11-16H2;1H/i1D2,4D2,5D2,11D2,12D2; |
Clé InChI |
FEUBUXUFKHXRKO-XPOQWZRRSA-N |
SMILES isomérique |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4)([2H])[2H])([2H])[2H])[2H].Cl |
SMILES canonique |
C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















